molecular formula C9H9Cl2N3 B11875337 8-Chloro-4-hydrazinoquinoline hydrochloride CAS No. 1170966-61-6

8-Chloro-4-hydrazinoquinoline hydrochloride

Cat. No.: B11875337
CAS No.: 1170966-61-6
M. Wt: 230.09 g/mol
InChI Key: OVTGVXDNKZBWOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 8-chloroquinoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydrazinoquinoline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-4-hydrazinoquinoline hydrochloride is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in research and development .

Biological Activity

8-Chloro-4-hydrazinoquinoline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H9Cl2N3C_9H_9Cl_2N_3. Its structure features a quinoline ring substituted with a hydrazine group and a chlorine atom, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline, including 8-chloro variants, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 8-hydroxyquinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 64 to 512 µg/mL, indicating moderate to strong antibacterial activity .

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound NameMIC (µg/mL)Target Bacteria
8-Chloro-4-hydrazinoquinoline128Staphylococcus aureus
8-Hydroxyquinoline256Escherichia coli
5,7-Dichloro-8-hydroxyquinoline64Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable investigation involved its effects on human cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, including pancreatic and gastric cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on the SGC7901 human gastric cancer cell line. The results showed a significant decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. This suggests that the compound can effectively inhibit cancer cell proliferation .

Antiviral Activity

With the increasing focus on antiviral agents due to global health crises like COVID-19, the antiviral potential of compounds like 8-chloro-4-hydrazinoquinoline has come under scrutiny. Preliminary studies suggest that it may exhibit antiviral properties against various viruses, including those responsible for dengue fever. The activity appears to correlate with the lipophilicity of the compound, where increased lipophilicity enhances antiviral efficacy .

Table 2: Antiviral Activity Overview

Virus TypeCompound TestedActivity Level
Dengue VirusNovel derivatives of 8-hydroxyquinolineModerate
COVID-198-Chloro-4-hydrazinoquinolinePotential (under study)

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives. Modifications on the hydrazine and quinoline moieties can significantly influence biological activity. For instance, substituents that enhance electron-withdrawing properties tend to improve antimicrobial and anticancer activities.

Properties

CAS No.

1170966-61-6

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

(8-chloroquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C9H8ClN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H

InChI Key

OVTGVXDNKZBWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)NN.Cl

Origin of Product

United States

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